Cas no 1592567-24-2 (5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a versatile heterocyclic compound featuring both pyridine and pyrazole moieties, linked via a nitrogen atom. The aldehyde functional group at the 3-position of the pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The presence of dimethyl-substituted pyrazole improves stability and steric control in metal-ligand interactions. This compound is particularly useful in cross-coupling reactions, Schiff base formation, and as a precursor for bioactive molecules. Its well-defined structure and functional group compatibility make it a reliable choice for research and industrial applications requiring precise molecular design.
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde structure
1592567-24-2 structure
Product name:5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
CAS No:1592567-24-2
MF:C11H11N3O
MW:201.224541902542
CID:5740288
PubChem ID:116062752

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1592567-24-2
    • EN300-1292129
    • 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
    • Inchi: 1S/C11H11N3O/c1-8-3-9(2)14(13-8)11-4-10(7-15)5-12-6-11/h3-7H,1-2H3
    • InChI Key: YOOYEQHRYCBLPU-UHFFFAOYSA-N
    • SMILES: O=CC1=CN=CC(=C1)N1C(C)=CC(C)=N1

Computed Properties

  • Exact Mass: 201.090211983g/mol
  • Monoisotopic Mass: 201.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.8Ų
  • XLogP3: 1.1

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1292129-250mg
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
1592567-24-2
250mg
$513.0 2023-09-30
Enamine
EN300-1292129-10000mg
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
1592567-24-2
10000mg
$2393.0 2023-09-30
Enamine
EN300-1292129-500mg
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
1592567-24-2
500mg
$535.0 2023-09-30
Enamine
EN300-1292129-2500mg
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
1592567-24-2
2500mg
$1089.0 2023-09-30
Enamine
EN300-1292129-50mg
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
1592567-24-2
50mg
$468.0 2023-09-30
Enamine
EN300-1292129-1000mg
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
1592567-24-2
1000mg
$557.0 2023-09-30
Enamine
EN300-1292129-100mg
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
1592567-24-2
100mg
$490.0 2023-09-30
Enamine
EN300-1292129-5000mg
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
1592567-24-2
5000mg
$1614.0 2023-09-30
Enamine
EN300-1292129-1.0g
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
1592567-24-2
1g
$0.0 2023-06-06

Additional information on 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS No 1592567-24-2)

The compound 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS No 1592567-24-2) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatile reactivity. The presence of the pyrazole ring further enhances its functional diversity, making it a valuable substrate for synthetic chemistry and drug discovery.

Recent advancements in synthetic methodology have enabled the efficient synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde. Researchers have employed a combination of palladium-catalyzed cross-coupling reactions and directed metallation techniques to construct the core structure. These methods not only improve the yield but also ensure high purity, which is critical for downstream applications in medicinal chemistry.

The structural features of this compound make it an attractive candidate for exploring its biological activities. Studies have shown that pyridine derivatives often exhibit potent anti-inflammatory and antioxidant properties. In particular, the aldehyde group in 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can participate in various biochemical reactions, potentially leading to novel therapeutic agents. Recent research has focused on its ability to modulate key enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development.

In addition to its biological relevance, CAS No 1592567-24-2 has garnered attention in materials science. The pyrazole moiety introduces unique electronic characteristics that make this compound suitable for applications in organic electronics. Researchers have explored its use as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Preliminary studies indicate that this compound exhibits promising charge transport properties, which could be exploited for next-generation electronic devices.

The synthesis and characterization of 5-(3,5-Dimethyl-1H-pyrazol-1-yL)pyridine-carbaldehyde have been extensively documented in recent scientific literature. Advanced analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to confirm its molecular structure and purity. These studies provide a robust foundation for further exploration of its chemical and biological properties.

Furthermore, the integration of computational chemistry has significantly enhanced our understanding of this compound's behavior at the molecular level. Density functional theory (DFT) calculations have been used to investigate its electronic structure and reactivity patterns. These insights are invaluable for designing novel synthetic routes and predicting its interactions with biological systems.

In conclusion, CAS No 1592567-24-2, or , represents a cutting-edge molecule with multifaceted applications across diverse scientific domains. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a promising candidate for future research and development efforts.

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